3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 269.1 g/mol. It is characterized by a pyrrolo-pyridine structure, which incorporates a bromine atom at the third position of the pyrrole ring. This compound is primarily used in research settings and is not intended for pharmaceutical or food applications. Its structure can be represented as follows:
This compound is known for its potential biological activities and serves as a valuable intermediate in organic synthesis.
Currently, there is no scientific literature available describing a specific mechanism of action for Br-Pyr-Et.
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester typically involves bromination reactions. One common method includes the reaction of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate with N-bromosuccinimide in dichloromethane at room temperature for approximately 16 hours, yielding the brominated ester with a reported yield of 61% .
Another method involves the use of pyridinium tribromide under controlled conditions, where the starting material is heated in pyridine to facilitate the bromination reaction .
The synthesis methods for 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester are primarily based on bromination techniques. The following methods are notable:
Both methods emphasize the importance of controlling reaction conditions to optimize yield and purity.
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester serves primarily as a research chemical. Its applications include:
Due to its unique structure, it may also find applications in developing new pharmaceuticals or agrochemicals.
Interaction studies involving 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester focus on its binding affinity and inhibitory effects on various biological targets. While detailed interaction studies specific to this compound are scarce, related compounds have shown significant interactions with enzymes such as cytochrome P450 isoforms, influencing drug metabolism and efficacy .
Several compounds share structural similarities with 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1234616-09-1 | 0.92 | Bromine at position 6 instead of 3 |
| Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 952182-30-8 | 0.97 | Methyl group instead of ethyl |
| Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | 2091528-24-2 | 0.92 | Bromine at position 5 |
| Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1352492-16-0 | 0.89 | Methyl group at position 6 |
These compounds illustrate variations in substitution patterns that can influence their chemical reactivity and biological activity.
The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate [1] [2] [3]. This systematic name reflects the complete structural architecture, indicating the presence of an ethyl ester group attached to a brominated pyrrolopyridine ring system. Alternative nomenclature includes 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester, which represents the formal chemical name describing the carboxylic acid derivative nature of the compound [1] . Additional recognized names in chemical databases include 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-, ethyl ester, which follows the parent compound naming convention [1].
The compound is registered in the Chemical Abstracts Service database under the unique identifier 889658-85-9 [1] [2] [3]. This registry number serves as the definitive chemical identifier for 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester across all international chemical databases and regulatory systems [5]. The Chemical Abstracts Service number ensures unambiguous identification of this specific brominated pyrrolopyridine derivative within the extensive chemical literature [6]. The compound is also catalogued under the Merck Index number MFCD16657746, providing additional database cross-referencing capabilities [1] [6].
The molecular formula C₁₀H₉BrN₂O₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms [1] [6] [2]. The calculated molecular weight is precisely 269.09 grams per mole, which has been confirmed through mass spectrometric analysis [1] [6] [3]. This molecular composition reflects the heterocyclic ring system containing both nitrogen atoms within the fused pyrrole-pyridine structure, with the bromine substituent and ethyl ester functional group contributing to the overall molecular architecture . The molecular weight determination is consistent across multiple analytical methods and commercial suppliers, establishing 269.09 g/mol as the definitive value for this compound [7] .
The molecular geometry of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester exhibits characteristic bond angles consistent with the aromatic heterocyclic framework [9] [10]. The pyrrole ring demonstrates typical five-membered ring geometry with nitrogen-carbon bond angles of approximately 107.7 degrees, as observed in related pyrrolopyridine structures [9]. The pyridine component maintains six-membered aromatic ring characteristics with carbon-carbon bond angles approaching 120 degrees [11]. The bromine substituent at position 3 adopts a planar configuration relative to the heterocyclic ring system, with the carbon-bromine bond exhibiting typical sp2 hybridization geometry [10]. The ethyl ester group maintains standard tetrahedral geometry around the ethyl carbon atoms, with the carboxyl carbon demonstrating trigonal planar configuration characteristic of carbonyl-containing functional groups [12].
The compound features a fused bicyclic heterocyclic system comprising a five-membered pyrrole ring and a six-membered pyridine ring [13]. This pyrrolopyridine framework belongs to the azaindole family of compounds, where the nitrogen atoms are positioned to create a stable aromatic system [14] [15]. The fusion occurs between the pyrrole and pyridine rings in a [3,2-b] configuration, indicating the specific connectivity pattern where position 3 of the pyrrole connects to position 2 of the pyridine [16] [13]. The heterocyclic architecture maintains planarity across both rings, with minimal deviation from coplanarity as demonstrated in crystallographic studies of related pyrrolopyridine compounds [10] [17]. The electronic structure exhibits delocalized pi-electron density across the entire fused ring system, contributing to the compound's stability and chemical reactivity patterns [11] [18].
The bromine substituent occupies position 3 of the pyrrolo[3,2-b]pyridine ring system, significantly influencing the electronic properties and chemical reactivity of the molecule [20]. This halogen substitution pattern enhances the electrophilic character of the heterocyclic ring while providing a reactive site for nucleophilic substitution reactions [20]. The carboxylic acid ethyl ester group at position 2 serves as an electron-withdrawing substituent, further modulating the electronic density distribution within the aromatic system [21] [22]. The ester functionality introduces additional hydrogen bonding capabilities and influences the compound's solubility characteristics in various solvents [23]. The spatial arrangement of the bromine and ester substituents creates a specific steric environment that affects molecular interactions and potential binding affinities in biological systems [24].
Nuclear magnetic resonance spectroscopic analysis of pyrrolopyridine derivatives reveals characteristic chemical shift patterns that enable structural confirmation [25] [26]. The aromatic protons of the pyridine ring typically appear in the downfield region between 7.5 and 8.8 parts per million, reflecting the deshielding effect of the nitrogen heteroatom [27] [28]. The pyrrole nitrogen hydrogen exhibits characteristic chemical shifts around 11-13 parts per million in dimethyl sulfoxide solvent systems [27] [28]. The ethyl ester protons demonstrate typical splitting patterns, with the ethyl methylene group appearing as a quartet around 4.2-4.4 parts per million and the methyl group showing a triplet pattern at approximately 1.3-1.4 parts per million [27]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon of the ester group typically resonating around 160-165 parts per million [27] [28].
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [29] [21] [30]. The carbonyl stretch of the ethyl ester group appears as a strong, sharp absorption band in the region of 1735-1750 wavenumbers, consistent with aliphatic ester carbonyl frequencies [29] [21] [30]. The carbon-oxygen stretching vibrations of the ester linkage manifest as medium to strong intensity bands in the 1200-1300 wavenumber range [21] [22]. The heterocyclic ring system exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1500-1600 wavenumber region [29]. The nitrogen-hydrogen stretching of the pyrrole ring typically appears as a broad absorption band around 3200-3400 wavenumbers [20]. The carbon-bromine stretching vibration contributes to the spectroscopic fingerprint region below 800 wavenumbers [31].
Mass spectrometric fragmentation patterns of brominated heterocyclic compounds provide valuable structural information through characteristic fragmentation pathways [32] [33]. The molecular ion peak appears at mass-to-charge ratio 269/271, reflecting the bromine isotope pattern with approximately equal intensity peaks separated by two mass units [32] [31]. Common fragmentation patterns include loss of the ethyl ester group, resulting in fragments corresponding to the brominated pyrrolopyridine carboxylic acid core [32]. Additional fragmentation may involve loss of the bromine atom, producing characteristic fragment ions that confirm the substitution pattern [31] [33]. The mass spectrometric analysis enables precise molecular weight determination and provides confirmatory evidence for the proposed molecular structure [33].
Crystallographic analysis of related pyrrolopyridine compounds reveals important structural parameters including bond lengths, bond angles, and molecular packing arrangements [34] [10] [17]. The pyrrolo[3,2-b]pyridine ring system maintains essential planarity with minimal deviation from coplanarity, typically less than 2-3 degrees between the fused ring components [10] [17]. Intermolecular hydrogen bonding interactions, particularly involving the pyrrole nitrogen hydrogen and acceptor sites, influence crystal packing and molecular orientation within the solid state [10] [12]. The brominated derivatives exhibit characteristic halogen bonding interactions that contribute to the overall crystal stability and molecular arrangement patterns [17]. Crystallographic data provides precise bond length measurements, with typical carbon-nitrogen bonds in the heterocyclic system ranging from 1.35 to 1.38 Angstroms and carbon-carbon aromatic bonds measuring approximately 1.37 to 1.42 Angstroms [9] [35].
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Weight | 269.09 g/mol | Mass Spectrometry [1] [6] |
| Melting Point | Not specified | - |
| Boiling Point | 408.5 ± 40.0°C (predicted) | Computational [1] |
| Density | 1.624 ± 0.06 g/cm³ (predicted) | Computational [1] |
| Storage Temperature | 2-8°C | Experimental [1] |
| Carbonyl IR Frequency | 1735-1750 cm⁻¹ | Infrared Spectroscopy [29] [30] |
| Carbon-Oxygen Stretch | 1200-1300 cm⁻¹ | Infrared Spectroscopy [21] [22] |
| Molecular Ion Peak | m/z 269/271 | Mass Spectrometry [32] [31] |
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester exists as a solid at room temperature under standard atmospheric conditions [1] [2]. The compound exhibits a characteristic yellow to brown coloration in its solid state, as documented in analytical certificates and supplier specifications [1] [2]. This coloration is attributed to the extended conjugated system present in the pyrrolopyridine core structure, which influences the compound's electronic properties and light absorption characteristics.
The solid-state nature of this compound facilitates its handling and storage under laboratory conditions. The crystalline or amorphous nature of the solid depends on the specific preparation and purification methods employed during synthesis. Commercial suppliers typically provide the compound as a fine powder or crystalline solid, with particle size distributions optimized for analytical and synthetic applications [2] [3].
The solubility profile of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester demonstrates marked selectivity toward different solvent systems, reflecting its amphiphilic nature due to the presence of both hydrophobic aromatic components and hydrophilic functional groups.
Aqueous Solubility: The compound exhibits limited solubility in water under ambient conditions [2] [4]. To enhance aqueous solubility, specific protocols involving heating to 37°C followed by ultrasonic treatment have been developed for stock solution preparation [2] [4]. This limited aqueous solubility is consistent with the compound's lipophilic character, as evidenced by its calculated partition coefficient (LogP = 2.5021) [5].
Organic Solvent Compatibility: The compound demonstrates excellent solubility in a range of organic solvents commonly employed in synthetic chemistry. Dimethyl sulfoxide (DMSO) serves as the preferred solvent for stock solution preparation, offering superior dissolution capacity and stability [2] [4]. Dichloromethane and ethyl acetate provide good solubility characteristics and are frequently utilized in synthetic procedures and extraction processes [6] [2]. The compound also exhibits compatibility with petroleum ether systems, particularly valuable for chromatographic purification protocols [6].
Specialized Solvent Systems: For biological applications, the compound shows compatibility with formulation solvents including polyethylene glycol 300 (PEG300), Tween 80, and corn oil [2] [4]. These solvents are particularly important for developing delivery systems and biological assays where aqueous compatibility is essential.
While specific melting point data for 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is not extensively documented in the literature, the compound's thermal behavior can be characterized through its predicted boiling point and thermal stability profile.
Predicted Thermal Properties: Computational modeling predicts a boiling point of 408.5 ± 40.0 °C at standard atmospheric pressure [7] [8]. This relatively high boiling point indicates substantial intermolecular forces within the compound, consistent with its aromatic heterocyclic structure and potential for hydrogen bonding interactions.
Thermal Stability: The compound demonstrates stability under standard laboratory conditions with recommended storage temperatures of 2-8°C for long-term preservation [9] [2] [7]. At elevated temperatures (>37°C), the compound may undergo gradual degradation, necessitating careful temperature control during synthetic procedures and storage [2] [4].
Thermal Decomposition: While specific decomposition temperatures are not reported, the presence of the ethyl ester functionality suggests potential thermal lability under extreme conditions. The ester group may undergo hydrolysis or pyrolysis at elevated temperatures, leading to formation of the corresponding carboxylic acid and alcohol derivatives.
The spectral characteristics of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester provide crucial insights into its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis in CDCl₃ reveals distinct spectral features characteristic of the pyrrolopyridine framework [6]. The NH proton appears as a broad singlet at δ 9.94 ppm, indicating hydrogen bonding interactions and restricted rotation. The pyridine ring protons exhibit characteristic chemical shifts: H-6 at δ 8.65 ppm (dd, J=4.5, 1.1 Hz), H-4 at δ 7.78 ppm (dd, J=8.4, 1.0 Hz), and H-5 at δ 7.31 ppm (dd, J=8.4, 4.5 Hz) [6]. The ethyl ester functionality displays typical patterns with the methylene protons at δ 4.49 ppm (q, J=7.1 Hz) and methyl protons at δ 1.45 ppm (t, J=7.1 Hz) [6].
Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) analysis confirms the molecular ion peak consistent with the expected molecular weight of 269.09 g/mol [1]. The fragmentation pattern supports the proposed structure, with characteristic loss of ethyl ester groups and bromine substituents under standard ionization conditions [1].
The stability profile of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester under different environmental conditions is crucial for proper handling, storage, and application.
Storage Stability: The compound demonstrates optimal stability when stored at 2-8°C under dry conditions [9] [2] [7]. Long-term storage at room temperature is not recommended due to potential degradation over extended periods. For stock solutions, storage at -20°C provides stability for up to 1 month, while -80°C storage extends stability to 6 months [2] [4].
Moisture Sensitivity: The compound should be stored under dry conditions to prevent hydrolysis of the ethyl ester functionality [2] [4]. Exposure to high humidity environments may lead to gradual conversion to the corresponding carboxylic acid.
pH Stability: With a predicted pKa of 11.01 ± 0.40, the compound demonstrates stability under acidic and neutral conditions [7]. However, exposure to strongly basic conditions may promote hydrolysis of the ester group, leading to saponification reactions [7].
Light Sensitivity: While specific photostability data is limited, protection from direct light exposure is recommended as a precautionary measure, particularly for long-term storage applications [2].
Oxidative Stability: The compound shows stability under normal atmospheric conditions with no special requirements for inert atmosphere storage under typical laboratory conditions [2] [4].
Advanced computational methods have been employed to predict various physicochemical parameters of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester, providing valuable insights into its molecular behavior and potential applications.
Molecular Descriptors: The compound contains 15 heavy atoms with 9 aromatic heavy atoms, indicating a high degree of aromaticity [5]. The fraction of sp³ carbons is 0.133, reflecting the predominantly aromatic character of the molecule [10]. The presence of 3 hydrogen bond acceptors and 1 hydrogen bond donor suggests moderate hydrogen bonding capacity [5].
Partition Coefficient: The calculated LogP value of 2.5021 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological applications [5].
Topological Properties: The topological polar surface area (TPSA) of 54.98 Ų falls within the optimal range for drug-like compounds, suggesting potential for crossing biological membranes [5]. The compound exhibits 2 rotatable bonds, indicating conformational flexibility while maintaining structural rigidity [5].
Density and Molar Properties: The predicted density of 1.624 ± 0.06 g/cm³ and molar refractivity of 60.15 cm³/mol provide insights into the compound's bulk properties and optical characteristics [7].
Ion Mobility Predictions: Computational ion mobility calculations predict collision cross sections of 140.5 Ų for [M+H]⁺, 154.3 Ų for [M+Na]⁺, and 143.7 Ų for [M-H]⁻ ions, valuable for analytical method development and structural characterization [11].